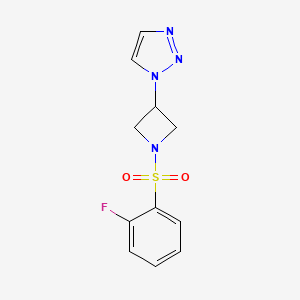

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

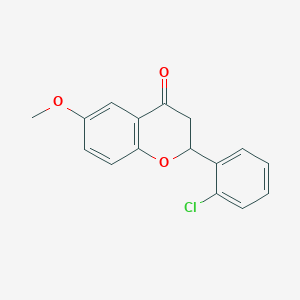

The compound "1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole" is a member of the 1,2,3-triazole family, which are aromatic heterocycles known for their significance in modern chemistry. These compounds serve as important connective linkers due to their stability and versatile reactivity, which makes them valuable in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 1-sulfonyl-1,2,3-triazoles, which are related to the compound , can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of sulfamoyl azides, generated from secondary amines and a novel sulfonyl azide transfer agent, with alkynes in the presence of a CuTC catalyst to form 1-sulfonyl-1,2,3-triazoles . Additionally, a metal-free synthesis protocol has been reported for the creation of 1-substituted-1,2,3-triazoles, which utilizes organic azides and ethenesulfonyl fluoride (ESF) under controlled acidic conditions to yield triazolium sulfonyl fluoride salts .

Molecular Structure Analysis

The molecular structure of 1-sulfonyl-1,2,3-triazoles is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is known for its stability and serves as a precursor to reactive intermediates such as rhodium azavinyl carbenes. These intermediates are versatile and can add asymmetrically to olefins, among other reactions .

Chemical Reactions Analysis

1-Sulfonyl-1,2,3-triazoles are not only stable but also serve as convenient synthons for the generation of heterocyclic compounds. They can be transformed into Rh-azavinyl carbenes, which can react with aldehydes to give adducts that undergo intramolecular cyclization to produce homochiral 3-sulfonyl-4-oxazolines. These reactions are known to proceed with excellent yield and high enantioselectivity, demonstrating the utility of these compounds in complex structure synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole" are not detailed in the provided papers, the general properties of 1-sulfonyl-1,2,3-triazoles can be inferred. These compounds are typically shelf-stable and can be used as progenitors for reactive intermediates in various chemical reactions. Their stability and reactivity make them suitable for use in a wide range of chemical transformations, including the introduction of nitrogen atoms into heterocycles and the formation of complex structures with high enantioselectivity .

Scientific Research Applications

Regioselective Synthesis and Chemical Transformations

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles : A metal-free preparation method has been developed for 4-fluorosulfonyl 1,2,3-triazoles, demonstrating a general approach for synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. This technique provides access to compounds that are challenging to synthesize using existing methods (Thomas & Fokin, 2018).

Biological Activity

Synthesis of Sulfonyl-1H-1,2,3-triazolyl-Thiomorpholine 1,1-Dioxide Derivatives : A one-pot synthesis method has been developed for novel 1,2,3-triazole derivatives, which demonstrated promising in vitro antibacterial activity and free radical scavenging ability. This highlights the potential for these compounds in therapeutic applications (Sreerama et al., 2020).

Advanced Organic Synthesis

Sulfonyl-1,2,3-triazoles as Synthons : 1-Sulfonyl-1,2,3-triazoles, accessible via copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates. These intermediates facilitate the introduction of a nitrogen atom into various heterocycles, crucial in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Transformations

Denitrogenative Transformations of 1,2,3-Triazoles : Transition-metal-catalyzed transformations of 1,2,3-triazoles have been explored, leading to the synthesis of functionalized nitrogen-based heterocycles. This review discusses the synthesis of N-sulfonyl-1,2,3-triazoles and their applications in creating complex molecular structures (Anbarasan, Yadagiri, & Rajasekar, 2014).

Antiproliferative Activity

Synthesis of 1,2,3-Triazole-Sulfonamide Hybrids : A series of novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines. This research suggests that these compounds could serve as lead compounds for developing new antitumor drugs (Li et al., 2018).

properties

IUPAC Name |

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGKRMMFSZJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)

![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)

![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)